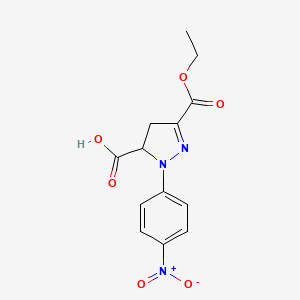

3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS No. 1264039-14-6) is a pyrazoline derivative with the molecular formula C₁₃H₁₃N₃O₆ and a molecular weight of 307.26 g/mol. It is synthesized as a high-purity intermediate (≥97%) for active pharmaceutical ingredients (APIs), certified under ISO standards . The compound features a pyrazoline core substituted with a 4-nitrophenyl group at position 1 and an ethoxycarbonyl moiety at position 3, along with a carboxylic acid group at position 3. Its structural rigidity and functional groups make it a versatile scaffold for further derivatization in drug discovery .

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(4-nitrophenyl)-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6/c1-2-22-13(19)10-7-11(12(17)18)15(14-10)8-3-5-9(6-4-8)16(20)21/h3-6,11H,2,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMJZMQWVJVNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves the reaction of ethyl acetoacetate with 4-nitrophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems can provide better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ethoxycarbonyl group.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed bioactivity of the compound .

Comparison with Similar Compounds

4-Bromophenyl Analog

- Compound : 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid.

- Synthesis: Synthesized via Claisen condensation of 4-bromoacetophenone and diethyl oxalate, followed by reaction with thiosemicarbazide. The structure was confirmed via X-ray crystallography (CCDC 2310650) .

- Key Differences: Replacing the 4-nitrophenyl group with 4-bromophenyl introduces a heavier halogen (Br vs. The bromine atom’s lower electronegativity compared to the nitro group may reduce electron-withdrawing effects, influencing reactivity .

3-Nitrophenyl Analog

- Compound : 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS 1264039-14-6).

- Properties: Similar molecular weight (307.26 g/mol) but with a nitro group at the meta position.

Chloro-Nitrophenyl Derivative

- Compound : 1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS 1264040-52-9).

- Features : The combined chloro and nitro substituents create a strongly electron-deficient aromatic ring, likely increasing reactivity in electrophilic substitutions .

Variations in the Ethoxycarbonyl and Carboxylic Acid Groups

Methyl-Substituted Analog

- Compound : 3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS 1264049-13-9).

- Structural Impact : The addition of a methyl group at position 5 introduces steric bulk, which may hinder rotational freedom and affect crystal packing. The 4-methoxyphenyl group enhances electron-donating capacity compared to nitro-substituted analogs .

Ethyl Carboxylate Derivatives

- Compound : Ethyl 3-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate (7b).

- Properties : Replacing the carboxylic acid with an ethyl ester (ethoxycarbonyl) increases lipophilicity, as evidenced by its lower melting point (114–116°C vs. >194°C for carboxylic acid derivatives) .

Biological Activity

The compound 3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is with a molecular weight of approximately 335.31 g/mol. The compound features a pyrazole ring substituted with an ethoxycarbonyl group and a nitrophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O6 |

| Molecular Weight | 335.31 g/mol |

| Boiling Point | 518.3 ± 60.0 °C (Predicted) |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) |

| pKa | 2.96 ± 0.40 (Predicted) |

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds within the pyrazole class exhibit significant antioxidant and anti-inflammatory activities. Docking studies have shown that 3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid interacts with various biological targets involved in oxidative stress pathways . These properties suggest potential applications in treating conditions related to inflammation and oxidative damage.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, the presence of the nitrophenyl group has been associated with enhanced cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity comparable to established anticancer agents like doxorubicin .

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound, against human liver carcinoma cell lines (HepG-2). The results indicated that the compound exhibited IC50 values in a promising range, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Emerging evidence suggests that pyrazole derivatives possess antimicrobial properties. The unique structure of 3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid may enhance its ability to inhibit bacterial growth and could serve as a lead compound in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents such as ethoxycarbonyl and nitrophenyl groups significantly influences the pharmacological profile of these compounds.

Comparative Analysis of Related Compounds

| Compound Name | Notable Features |

|---|---|

| 1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Similar structure with chloro substitution |

| 3-(Ethoxycarbonyl)-4-methyl-4,5-dihydro-1H-pyrazole | Lacks nitro group but retains ethoxycarbonyl |

| 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Exhibits high capacity for non-covalent bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.